5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-

Übersicht

Beschreibung

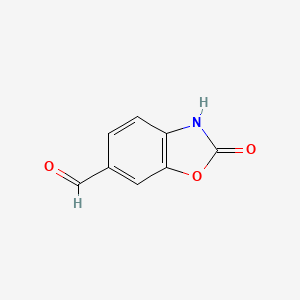

5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-, also referred to as BCDO, is an organic compound with a molecular formula of C9H7NO31. It is a type of chemical entity2.

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities3. The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass3.

Molecular Structure Analysis

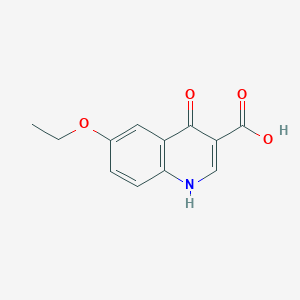

The molecular formula of 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- is C8H5NO31. The molecular weight is 163.13 g/mol1.

Chemical Reactions Analysis

The specific chemical reactions involving 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- are not readily available from the search results.Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis is highlighted as a significant technique for the efficient and rapid production of benzoxazole derivatives, showcasing its importance in modern chemistry for the creation of diverse compounds. This approach is particularly beneficial for the synthesis of benzoxazoles, offering a faster and more efficient method compared to conventional heating techniques. The review emphasizes the broad range of pharmacological properties exhibited by benzoxazole derivatives, underscoring their significance in pharmaceutical chemistry as well as in other applications such as dyestuffs, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Applications in Organic Pollutant Degradation

Enzymatic approaches utilizing redox mediators have shown promise in the degradation of organic pollutants. This method enhances the efficiency of enzymatic degradation, making it a potent tool for the remediation of wastewater from various industries. The review highlights the effectiveness of enzymes like laccases and peroxidases in the presence of redox mediators for breaking down recalcitrant compounds, thereby providing a sustainable solution for wastewater treatment (Husain & Husain, 2007).

Benzoxazole in Drug Discovery

A review on the current developments of benzoxazoles in drug discovery presents an overview of the biological activities of benzoxazole derivatives patented in recent years. These compounds have demonstrated significant potential against various protein targets and diseases, with some progressing to clinical trials. The review discusses the pharmacological and medicinal aspects of benzoxazole derivatives, highlighting their versatility as a pharmacophore and substructure in medicinal compounds (Wong & Yeong, 2021).

Synthetic Utilities of 2-Mercaptobenzazoles

The review on the synthesis of 2-arylthio-benzazoles emphasizes the diverse biological and pharmacological properties of these compounds. It reviews efficient strategies for their synthesis, focusing on the C–S cross-coupling method, which offers advantages such as easily accessible starting materials, satisfactory yields, and broad substrate scope. This synthesis method is highlighted as a useful and attractive approach for constructing various 2-arylthio-benzazoles, underscoring the growing interest in these compounds due to their biological significance (Vessally et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 2,3-dihydro-2-oxo-5-Benzoxazolecarboxaldehyde, indicates that it is used for laboratory chemicals and the manufacture of chemical compounds4. However, the specific safety and hazard information for 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- is not readily available from the search results.

Zukünftige Richtungen

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials3. They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities3. This suggests that there could be potential for further research and development in this area.

Eigenschaften

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJHZVCEOBDHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203405 | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

CAS RN |

54903-15-0 | |

| Record name | 2-Oxo-2,3-dihydrobenzoxazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)